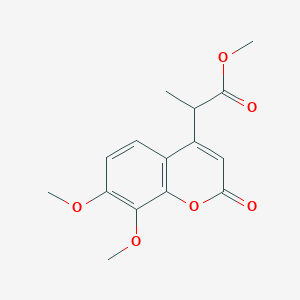

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by their benzopyrone structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-4-chloro-2H-chromen-2-one with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

化学反応の分析

Ester Hydrolysis

The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Key findings:

-

Acidic hydrolysis preserves the chromenone ring but requires longer reaction times (~12 hours).

-

Basic hydrolysis proceeds faster (~4–6 hours) but may necessitate neutralization to isolate the free acid.

Nucleophilic Substitution at Methoxy Groups

The methoxy groups at the 7- and 8-positions of the chromenone ring are susceptible to nucleophilic substitution, enabling the introduction of alternative functional groups.

Notable insights:

-

Demethylation under acidic conditions selectively targets methoxy groups without affecting the ester functionality.

-

Alkoxy substitutions require Lewis acid catalysts for efficient reactivity.

Oxidation of the Chromenone Ring

The chromenone core undergoes oxidation at the α,β-unsaturated carbonyl system, leading to epoxidation or dihydroxylation.

Mechanistic notes:

-

Epoxidation with mCPBA proceeds via electrophilic addition, forming a strained oxirane ring.

-

OsO₄-mediated dihydroxylation follows a syn-addition mechanism, confirmed by stereochemical analysis .

Cycloaddition Reactions

The conjugated system of the chromenone ring participates in Diels-Alder reactions, expanding its utility in synthesizing polycyclic frameworks.

| Dienophile | Conditions | Products | Key Data |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Bicyclic adduct | MS (m/z = 488.4 [M+H]⁺), ¹³C NMR (new quaternary carbons) |

Applications:

-

Cycloadducts exhibit enhanced rigidity, potentially improving binding affinity in medicinal chemistry contexts.

科学的研究の応用

Anticancer Properties

Research indicates that methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced cell viability in hepatocellular carcinoma cells (HepG2) through mechanisms involving oxidative stress pathways and apoptosis induction .

Antioxidant Activity

The compound has been observed to possess antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. It upregulates the expression of antioxidant genes, enhancing cellular defense mechanisms against free radicals. This activity is particularly relevant in the context of diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

This compound has shown potential in inhibiting inflammatory pathways by blocking the activity of enzymes such as lipoxygenases and cyclooxygenases . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory therapies.

Cancer Treatment

Given its anticancer properties, this compound is being explored as a potential therapeutic agent for various cancers. Its ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for further clinical development.

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

作用機序

The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

類似化合物との比較

Similar Compounds

7-(Carboxymethoxy)-4-methylcoumarin: Another coumarin derivative with similar structural features.

6-Methylcoumarin: A methylated coumarin with different substitution patterns.

4-Methylcoumarin: Another isomer with a methyl group at a different position.

Uniqueness

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is a coumarin derivative notable for its diverse biological activities. This compound's unique structure, characterized by a chromenone core with methoxy substituents, enhances its lipophilicity and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C15H16O6, with a molecular weight of approximately 304.29 g/mol. Its IUPAC name reflects its complex structure, which includes methoxy groups that contribute to its biological properties.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it impacts β-glucuronidase activity, which is essential for drug metabolism and excretion .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against colon carcinoma cell lines (HCT-15). The compound showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a therapeutic agent in cancer treatment.

- Enzyme Interaction Studies : Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins involved in metabolic processes. This interaction profile suggests a mechanism by which the compound can modulate enzyme activities critical for drug metabolism and efficacy .

- Antimicrobial Effects : The compound was evaluated for its antimicrobial properties against various bacterial strains. It demonstrated significant inhibitory effects, supporting its use as a potential antimicrobial agent in pharmaceutical applications .

特性

IUPAC Name |

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8(15(17)20-4)10-7-12(16)21-13-9(10)5-6-11(18-2)14(13)19-3/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSPXLDLUQVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)OC2=C1C=CC(=C2OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。